N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-fluorobenzenesulfonamide
Description
N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group linked via an ethyloxy chain to a 2-fluorobenzenesulfonamide moiety. This structure combines electron-rich aromatic systems with a sulfonamide functional group, which is often associated with bioactivity in medicinal chemistry. The fluorine atom at the ortho position of the benzene ring may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO5S/c16-12-3-1-2-4-15(12)23(18,19)17-7-8-20-11-5-6-13-14(9-11)22-10-21-13/h1-6,9,17H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZCXXUPIFXWCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate can be synthesized from piperonal through a series of reactions including reduction, halogenation, and substitution . The final step involves the reaction of the benzo[d][1,3]dioxole intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while substitution of the fluorine atom can result in various substituted benzene derivatives .
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-fluorobenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex . These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural motifs with several classes of compounds in the evidence:
- Benzimidazole derivatives (e.g., 4d-f in ): These feature a benzo[d][1,3]dioxol-5-yl group but replace the sulfonamide with a benzimidazole core. Substituents like bromo, nitro, or aryl groups alter electronic properties and steric bulk .
- Piperazine derivatives (e.g., compounds in ): These retain the benzodioxol moiety but incorporate piperazine rings with varying aryl substituents (e.g., chlorophenyl, trifluoromethylphenyl).
- Sulfonamide analogs (e.g., compound 2r in ): A piperidine-sulfonamide structure with a benzodioxol group highlights the role of the sulfonamide in coordinating metal catalysts during synthesis .
Key structural distinctions :
- The target compound’s ethyloxy linker differs from the methylthio or methylene bridges seen in benzimidazoles ().
- Fluorine at the ortho position (vs. para in some analogs) may influence molecular conformation and intermolecular interactions.
Physicochemical Properties
- The target’s fluorine atom and ethyloxy linker likely enhance lipophilicity compared to non-fluorinated piperazines (e.g., compound 21) .
- HCl salt formation (common in piperazines) improves solubility but is unnecessary in the target due to the sulfonamide’s inherent polarity .
Spectroscopic Data
- 1H-NMR :
- 13C-NMR :
Elemental Analysis
The target’s elemental composition would likely align with sulfonamide analogs, with nitrogen content ~5% (similar to piperazines) and carbon ~60–70% .
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-fluorobenzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a fluorobenzenesulfonamide group. The molecular formula is with a molecular weight of approximately 325.34 g/mol. The presence of the fluorine atom and the sulfonamide group are critical for its biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄FNO₃S |
| Molecular Weight | 325.34 g/mol |
| Functional Groups | Dioxole, Sulfonamide |
| CAS Number | Not available |
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have shown inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism is believed to involve the generation of reactive oxygen species (ROS) which induce apoptosis in cancer cells .
The proposed mechanism through which this compound exerts its effects includes:
- Inhibition of Cell Proliferation : It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest.
- Apoptosis Induction : The compound may trigger apoptotic pathways through ROS generation.
- Targeting Specific Pathways : Similar compounds have been noted to interact with signaling pathways such as the MAPK/ERK pathway, which is crucial in cell growth and differentiation .
Structure-Activity Relationship (SAR)
The structural modifications in the dioxole and sulfonamide groups significantly influence the biological activity. For example:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
- Dioxole Ring : This moiety is essential for maintaining the compound's biological activity, as it contributes to the overall electronic properties and steric factors influencing receptor binding.
Study 1: In Vitro Evaluation
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results demonstrated an IC50 value of approximately 45 µM, indicating moderate potency against this cell line. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptosis compared to control groups .
Study 2: Mechanistic Insights
In another investigation, the compound was tested for its ability to induce ROS in prostate cancer cells. Results indicated a significant increase in ROS levels post-treatment, correlating with decreased cell viability and increased apoptotic markers. This study highlights the compound's potential as a therapeutic agent through oxidative stress mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
